molecular formula C7H7N3O2 B1434525 7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one CAS No. 1936095-12-3

7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one

Cat. No.: B1434525
CAS No.: 1936095-12-3
M. Wt: 165.15 g/mol
InChI Key: JUFHEKDUIHDLNP-UHFFFAOYSA-N
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Description

7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one: is a heterocyclic compound with the molecular formula C7H7N3O2. . The structure of this compound includes a fused ring system that combines an imidazole ring with a pyridine ring, making it a unique and interesting compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate methoxy-substituted aldehyde or ketone in the presence of a cyclizing agent such as ammonium acetate . The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new therapeutic applications and understanding structure-activity relationships in heterocyclic chemistry .

Properties

IUPAC Name

7-methoxy-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-12-5-3-8-2-4-6(5)10-7(11)9-4/h2-3H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFHEKDUIHDLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CN=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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